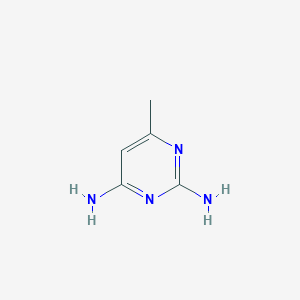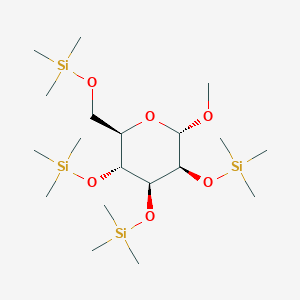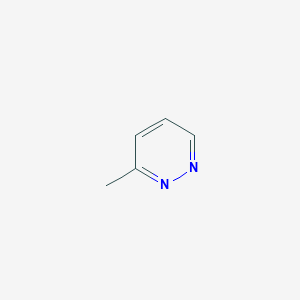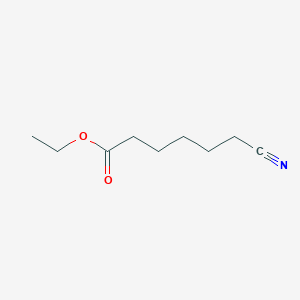
Ethyl 6-cyanohexanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 6-cyanohexanoate is a chemical compound that belongs to the family of carboxylic acid esters. It is a colorless liquid with a fruity odor and is commonly used in the field of organic chemistry.
Mecanismo De Acción
The mechanism of action of Ethyl 6-cyanohexanoate is not well understood. However, it is believed to act as a nucleophile in organic reactions. It can also act as an electrophile in certain reactions.
Efectos Bioquímicos Y Fisiológicos
Ethyl 6-cyanohexanoate has no known biochemical or physiological effects. It is considered to be a relatively safe compound and is not known to cause any adverse effects on human health.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Ethyl 6-cyanohexanoate has several advantages in lab experiments. It is a readily available and inexpensive compound. It is also stable under normal laboratory conditions. However, it has some limitations as well. It is not very soluble in water and requires organic solvents for its use. It is also not very reactive and requires the use of strong reagents to initiate reactions.
Direcciones Futuras
There are many future directions for the use of Ethyl 6-cyanohexanoate in scientific research. One potential application is in the synthesis of new drugs and pharmaceuticals. It can also be used in the preparation of new chiral building blocks that can be used in the synthesis of complex organic molecules. Additionally, it can be used in the development of new materials with unique properties. Overall, Ethyl 6-cyanohexanoate has many potential applications in scientific research and is a valuable compound in the field of organic chemistry.
Métodos De Síntesis
Ethyl 6-cyanohexanoate can be synthesized through the reaction between ethyl hexanoate and cyanogen bromide. The reaction takes place in the presence of sodium carbonate and acetonitrile as a solvent. The product is then purified through distillation and recrystallization.
Aplicaciones Científicas De Investigación
Ethyl 6-cyanohexanoate has various scientific research applications. It is commonly used as a starting material for the synthesis of various organic compounds. It is also used in the synthesis of chiral building blocks and as a reagent in organic synthesis. Additionally, it is used in the preparation of alpha-amino acids and alpha-hydroxy acids.
Propiedades
Número CAS |
10137-65-2 |
|---|---|
Nombre del producto |
Ethyl 6-cyanohexanoate |
Fórmula molecular |
C9H15NO2 |
Peso molecular |
169.22 g/mol |
Nombre IUPAC |
ethyl 6-cyanohexanoate |
InChI |
InChI=1S/C9H15NO2/c1-2-12-9(11)7-5-3-4-6-8-10/h2-7H2,1H3 |
Clave InChI |
WPGIMPZMPWRYAI-UHFFFAOYSA-N |
SMILES |
CCOC(=O)CCCCCC#N |
SMILES canónico |
CCOC(=O)CCCCCC#N |
Otros números CAS |
10137-65-2 |
Sinónimos |
6-Cyanohexanoic acid ethyl ester |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






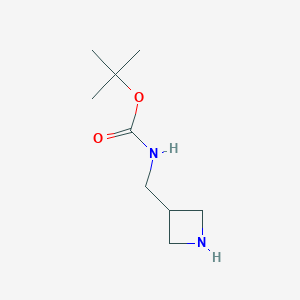
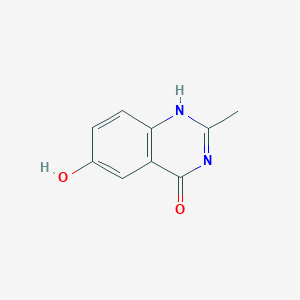
![2-[4-(4-Trifluoromethylthiazol-2-yl)phenyl]propanoic acid](/img/structure/B156674.png)


